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Compound of Interest

Compound Name: AZD2906

Cat. No.: B1666212

Head-to-Head Comparison: AZD2906 and
AZD9567

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of glucocorticoid receptor (GR) modulation, two notable compounds have
emerged from AstraZeneca's pipeline: AZD2906, a potent full agonist, and AZD9567, a
selective glucocorticoid receptor modulator (SGRM). While both interact with the GR, their
distinct mechanisms of action translate to different preclinical and clinical profiles. This guide
provides an objective, data-driven comparison of AZD2906 and AZD9567 to inform
researchers, scientists, and drug development professionals.

Executive Summary

AZD2906 is a powerful, non-steroidal, full agonist of the glucocorticoid receptor, demonstrating
high potency in preclinical models. In contrast, AZD9567 is a first-in-class, oral, non-steroidal
SGRM designed to retain the anti-inflammatory efficacy of traditional corticosteroids while
mitigating associated adverse effects. The fundamental difference lies in their interaction with
the GR and the subsequent downstream genomic effects, with AZD9567 engineered for a more
favorable safety profile. AZD2906 has been utilized as a reference compound in the
development of selective modulators like AZD9567.
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Mechanism of Action: Full Agonist vs. Selective
Modulator

The differential effects of AZD2906 and AZD9567 stem from their distinct interactions with the
glucocorticoid receptor, which primarily regulates gene expression through two main
mechanisms: transactivation and transrepression.

o Transrepression: This is largely considered the pathway for the anti-inflammatory effects of
glucocorticoids. The GR, upon activation, interacts with and inhibits pro-inflammatory
transcription factors such as NF-kB and AP-1, thereby downregulating the expression of

inflammatory genes.

e Transactivation: This process involves the GR binding directly to glucocorticoid response
elements (GRES) on the DNA as a dimer, leading to the upregulation of various genes. While
some of these genes have anti-inflammatory roles, this pathway is also associated with
many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and
bone density loss.

AZD2906, as a full GR agonist, potently induces both transrepression and transactivation.[1]
This leads to strong anti-inflammatory effects but also a higher potential for mechanism-based

side effects.

AZD9567, a selective GR modulator, is designed to preferentially induce transrepression over
transactivation.[2] This "dissociation" is key to its improved safety profile, aiming to deliver anti-
inflammatory benefits with a reduced burden of corticosteroid-related adverse events.[2][3]
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Figure 1. Comparative Signaling Pathways of AZD2906 and AZD9567

Quantitative Data Presentation

The following tables summarize the available quantitative data for AZD2906 and AZD9567. It is

important to note that a direct comparison is challenging as the compounds were not always

tested in the same studies under identical conditions.

Table 1: In Vitro Potency and Selectivity
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Reference
Parameter AZD2906 AZD9567
Compound
GR Binding Affinit Higher than
g Y 2.8[1] J ] -
(nM) prednisolone[2]
EC50 in human
) Similar anti-
PBMC (LPS-induced .
2.2[1] inflammatory effects -

TNF-a production,
nM)

to prednisolone[2]

Mineralocorticoid

Receptor Affinity

Selective against
MR[1]

10,000-fold lower than

prednisolone[2]

Prednisolone

Table 2: Preclinical and Clinical Overview

Feature

AZD2906

AZD9567

Development Stage

Preclinical[1]

Phase 2 Clinical Trials[4]

GR Agonism

Full Agonist[1]

Selective Modulator (Partial

Agonist)

Key Preclinical Findings

Potent anti-inflammatory
effects in a mouse model of

TNF-induced inflammation.[1]

Similar anti-inflammatory
effects to prednisolone in a rat
model of joint inflammation.[2]
Less deleterious effect on
glucose homeostasis

compared to prednisolone.[2]

Safety Profile

Increased incidence of
micronucleated immature
erythrocytes in rats at the

maximum tolerated dose.[1]

Safe and well-tolerated in
Phase 1 and 2a studies.[2][4]
No alteration of serum
electrolyte balance, unlike

prednisolone.[4]

Clinical Application

Not pursued for clinical

development.

Investigated for inflammatory
diseases such as rheumatoid
arthritis.[5]
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Experimental Protocols

LPS-Induced TNF-a Release in Human Peripheral Blood
Mononuclear Cells (PBMCs)

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.

Experimental Workflow: TNF-a Release Assay

Cu(‘s;;eczrimiixm Stimulate with Incubate for a Collect cell Measure TNF-a levels
(AZD2906 orpAZD9567) Lipopolysaccharide (LPS) defined period supernatant (e.g., ELISA)
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Figure 2: Workflow for LPS-Induced TNF-a Release Assay

Methodology:

 PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy
donors using Ficoll-Paque density gradient centrifugation.

e Cell Culture: PBMCs are seeded in 96-well plates at a specific density (e.g., 2 x 105
cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine
serum.

o Compound Treatment: Cells are pre-incubated with various concentrations of the test
compounds (AZD2906 or AZD9567) for a specified time (e.g., 1 hour).

e LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final
concentration (e.g., 10 ng/mL) to induce an inflammatory response and TNF-a production.

 Incubation: The plates are incubated for a set period (e.g., 18-24 hours) at 37°C in a
humidified atmosphere with 5% CO2.

» Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free
supernatant is collected.
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TNF-a Quantification: The concentration of TNF-a in the supernatant is measured using a
specific enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The results are used to generate a dose-response curve, and the half-
maximal effective concentration (EC50) is calculated to determine the potency of the
compound.

Phase 2a Clinical Trial in Rheumatoid Arthritis (for
AZD9567)

Objective: To assess the efficacy, safety, and tolerability of AZD9567 compared to a standard

corticosteroid, prednisolone, in patients with active rheumatoid arthritis.

Methodology:

Study Design: A randomized, double-blind, parallel-group study.[5]
Participants: Patients with a diagnosis of active rheumatoid arthritis.

Intervention: Patients are randomized to receive either AZD9567 or prednisolone orally once
daily for a specified treatment period (e.g., 14 days).[5]

Primary Endpoint: The primary measure of efficacy is typically the change from baseline in
the Disease Activity Score 28 (DAS28) with C-reactive protein (CRP).

Secondary Endpoints: These may include assessments of tender and swollen joint counts,
patient and physician global assessments of disease activity, and safety and tolerability
assessments.[5]

Biomarker Analysis: Blood samples are often collected for exploratory biomarker analysis to
further understand the compound's mechanism of action.

Conclusion

AZD2906 and AZD9567 represent two distinct approaches to glucocorticoid receptor

modulation. AZD2906 is a potent full agonist with strong anti-inflammatory activity, but its

development was likely hampered by safety concerns typical of non-selective GR activation.
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AZD9567, emerging from a more refined drug design strategy, demonstrates the potential of
selective GR modulation to uncouple the desired anti-inflammatory effects from the adverse
metabolic and other side effects associated with traditional corticosteroids. The clinical data for
AZD9567, particularly its comparison with prednisolone, suggests a promising therapeutic
window for this new class of anti-inflammatory agents. For researchers in the field, the
contrasting profiles of these two molecules provide valuable insights into the structure-activity
relationships of GR ligands and the therapeutic potential of selective modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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